molecular formula C14H18N2O2 B1266314 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 5053-14-5

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B1266314
CAS No.: 5053-14-5
M. Wt: 246.3 g/mol
InChI Key: IUIWIPRVGAAEOH-UHFFFAOYSA-N
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Description

8-Benzyl-1-oxa-3,8-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a benzyl group, an oxa-diazaspiro ring system, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and an epoxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the spirocyclic intermediate with benzyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in aprotic solvents.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes, depending on the reaction conditions.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the nature of the nucleophile used in the reaction.

Scientific Research Applications

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target. The benzyl group and the ketone functional group also play a role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    8-Phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Similar structure but with a phenethyl group instead of a benzyl group.

    1-oxa-3,8-diazaspiro[4.5]decan-2-one: Lacks the benzyl group, resulting in different chemical properties and reactivity.

Uniqueness

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its specific combination of a benzyl group and a spirocyclic core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13-15-11-14(18-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIWIPRVGAAEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198539
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5053-14-5
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of crude 1-benzyl-4-hydroxy-4-aminomethyl piperidine, as described above in Step A, (˜3.1 gm, 12 mmol) in acetonitrile (50 mL) containing triethyl amine (5.7 mL, 42 mmol) cooled in an ice bath was added in 1 mL portions 20% phosgene/toluene (9 mL) over a three hour period. The reaction mixture was stirred at ambient temp. for 15 hours and diluted with ethyl acetate. This solution was washed with water (2×) and the organic layer dried (anhyd. sodium sulfate), filtered, and the solvent removed under vacuum. The residue was triturated with diethyl ether and the title compound collected by filtration as a white solid, mp: 159-161° C.
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phosgene toluene
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9 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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